4,6-Di-tert-butyl-2-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bulky tert-butyl groups at positions 4 and 6, and a chlorine atom at position 2. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-chloropyrimidine typically involves the nucleophilic substitution reactions. One common method involves the reaction of 2,4,6-trichloropyrimidine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-2-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4,6-di-tert-butylpyrimidine derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-2-chloropyrimidine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bulky tert-butyl groups and the chlorine atom influence the binding affinity and selectivity of the compound. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with a phenol ring instead of a pyrimidine ring.
4,6-Di-tert-butyl-2-nitrosophenol: Contains a nitroso group instead of a chlorine atom.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at position 2
Uniqueness
4,6-Di-tert-butyl-2-chloropyrimidine is unique due to the specific positioning of the tert-butyl groups and the chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-chloropyrimidine |
InChI |
InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3 |
InChI Key |
ONJXREKVSAZFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.